molecular formula C18H19Cl3N2O4S B12488474 N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(2,3-dichlorophenyl)-N~2~-ethylglycinamide

N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(2,3-dichlorophenyl)-N~2~-ethylglycinamide

Cat. No.: B12488474
M. Wt: 465.8 g/mol
InChI Key: VALLVFYFPLSQHY-UHFFFAOYSA-N
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Description

N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(2,3-dichlorophenyl)-N~2~-ethylglycinamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(2,3-dichlorophenyl)-N~2~-ethylglycinamide typically involves multiple steps, starting from readily available starting materials. The process includes:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.

    Coupling with 2,3-dichloroaniline: The sulfonyl chloride intermediate is then reacted with 2,3-dichloroaniline in the presence of a base to form the desired sulfonamide.

    Introduction of the glycinamide moiety: The final step involves the reaction of the sulfonamide with ethyl glycine in the presence of a coupling agent to form N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(2,3-dichlorophenyl)-N~2~-ethylglycinamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(2,3-dichlorophenyl)-N~2~-ethylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro or ethoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or various halogenating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(2,3-dichlorophenyl)-N~2~-ethylglycinamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on various cellular processes.

    Medicine: Research may focus on its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(2,3-dichlorophenyl)-N~2~-ethylglycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide
  • N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-propylglycinamide

Uniqueness

N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(2,3-dichlorophenyl)-N~2~-ethylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19Cl3N2O4S

Molecular Weight

465.8 g/mol

IUPAC Name

2-[(3-chloro-4-ethoxyphenyl)sulfonyl-ethylamino]-N-(2,3-dichlorophenyl)acetamide

InChI

InChI=1S/C18H19Cl3N2O4S/c1-3-23(11-17(24)22-15-7-5-6-13(19)18(15)21)28(25,26)12-8-9-16(27-4-2)14(20)10-12/h5-10H,3-4,11H2,1-2H3,(H,22,24)

InChI Key

VALLVFYFPLSQHY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NC1=C(C(=CC=C1)Cl)Cl)S(=O)(=O)C2=CC(=C(C=C2)OCC)Cl

Origin of Product

United States

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